molecular formula C15H13ClFNOS B2415705 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207029-11-5

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No. B2415705
CAS RN: 1207029-11-5
M. Wt: 309.78
InChI Key: LTQPCOBKYYGYTK-UHFFFAOYSA-N
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Description

“2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to an amide group), which is substituted with chlorine and fluorine atoms. It also has a cyclopropyl group (a three-membered carbon ring) attached to a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzamide core, the introduction of the halogen atoms (chlorine and fluorine), and the attachment of the cyclopropyl-thiophene group . The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the cyclopropyl and thiophene groups could add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the amide group could participate in condensation or hydrolysis reactions, while the halogen atoms could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present in it .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction that has found widespread use in organic synthesis. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates. The compound can serve as a boron reagent in SM coupling reactions. Specifically, it acts as an organoboron reagent, participating in transmetalation with palladium catalysts to form new C–C bonds . This application is particularly valuable due to the mild reaction conditions and functional group tolerance.

Antimicrobial Properties

Although specific studies on this compound are limited, related derivatives have shown promising antimicrobial activity. For instance, compound 12 exhibited significant inhibitory effects against various organisms, including B. subtilis, E. coli, P. vulgaris, and S. aureus . Further investigations into the antimicrobial potential of this compound could be worthwhile.

Anti-Inflammatory and Analgesic Activities

Analogous indole derivatives have demonstrated anti-inflammatory and analgesic properties. While not directly studied for our compound, similar structures have shown promising results. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic activities . Investigating our compound’s potential in this context could be valuable.

Drug Design and Delivery

Boron-containing compounds are of interest in drug design and delivery. Although hydrolysis stability in water remains a challenge, boron-carriers are explored for neutron capture therapy. Our compound’s boron functionality could be harnessed for targeted drug delivery systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, it could be harmful if ingested, inhaled, or if it comes into contact with the skin. Proper safety measures should be taken when handling it .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the rate of reaction . For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to the compound , is considerably accelerated at physiological pH .

properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPCOBKYYGYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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